molecular formula C14H15ClN4O3 B605696 Avadomide hydrochloride CAS No. 1398053-45-6

Avadomide hydrochloride

カタログ番号: B605696
CAS番号: 1398053-45-6
分子量: 322.75 g/mol
InChIキー: BVJRNKXVSYLNFD-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

アバドミド塩酸塩は、ユビキチン-プロテアソーム系に関与するタンパク質であるセレブロンを調節する新規の低分子化合物です。この化合物は、抗腫瘍、抗血管新生、および免疫調節作用の可能性を示しています。主に、びまん性大細胞型B細胞リンパ腫や多発性骨髄腫などのさまざまな種類の癌の治療における有効性について調査されています .

2. 製法

合成経路および反応条件: アバドミド塩酸塩の合成は、キナゾリンオン構造のコアを調製することから始まり、複数のステップを伴います。主要なステップには以下が含まれます。

工業的生産方法: アバドミド塩酸塩の工業的生産は、同様の合成経路に従いますが、大規模生産に最適化されています。これには以下が含まれます。

3. 化学反応解析

反応の種類: アバドミド塩酸塩は、以下を含むいくつかの種類の化学反応を起こします。

一般的な試薬および条件:

主要な生成物:

4. 科学研究アプリケーション

アバドミド塩酸塩は、以下を含む幅広い科学研究アプリケーションを持っています。

    化学: セレブロンの調節とそのタンパク質分解への影響を研究するためのモデル化合物として使用されます。

    生物学: 免疫応答の調節とナチュラルキラー細胞の活性の増強における役割について調査されています。

    医学: 主に、びまん性大細胞型B細胞リンパ腫や多発性骨髄腫などの血液悪性腫瘍の治療における可能性について研究されています。

    産業: 新しい治療薬の開発と薬剤耐性メカニズムの理解における潜在的な用途

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of avadomide hydrochloride involves multiple steps, starting with the preparation of the core quinazolinone structure. The key steps include:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes:

化学反応の分析

Key Reaction Steps:

  • Formation of Quinazolinone Core :
    • 4-Aminobenzoic acid derivatives react with isothiocyanates (e.g., ethyl isothiocyanate) in ethanol under basic conditions (Et₃N) to form thiourea intermediates .
    • Cyclization using POCl₃ or other chlorinating agents yields 2,4-dichloroquinazoline derivatives .
  • Amidation with Piperidine-2,6-dione :
    • 2,4-Dichloroquinazoline intermediates react with 3-aminopiperidine-2,6-dione HCl under reflux conditions in ethanol to form the piperidine-linked quinazolinone scaffold .
    • Critical reagents: Ethyl chloroformate for mixed anhydride formation, followed by nucleophilic substitution .
  • Hydrochloride Salt Formation :
    • Avadomide freebase is treated with HCl in a polar solvent (e.g., ethanol) to yield the hydrochloride salt .

Example Reaction Scheme:

StepReagents/ConditionsProduct
Thiourea FormationEthyl isothiocyanate, Et₃N, ethanol, reflux4-(3-Ethylthioureido)benzoic acid
CyclizationPOCl₃, reflux2,4-Dichloroquinazoline
Amidation3-Aminopiperidine-2,6-dione HCl, ethanol, refluxAvadomide freebase
Salt FormationHCl, ethanolThis compound

Degradation and Stability

This compound undergoes pH-dependent degradation, with stability challenges under acidic or alkaline conditions:

Stability Highlights:

  • Hydrolytic Degradation :
    • The piperidine-2,6-dione ring is susceptible to hydrolysis, forming open-chain carboxylic acid derivatives .
    • Degradation accelerates at pH < 3 or pH > 8, with t₁/₂ of ~4 hours in 0.1N HCl .
  • Thermal Stability :
    • Stable at 25°C for 24 months in solid form but degrades at >40°C .
ConditionDegradation PathwayMajor Degradants
Acidic (pH 1–3)Hydrolysis of piperidine ring3-(5-Amino-2-methyl-4-oxoquinazolin-3-yl)glutaric acid
Alkaline (pH 8–10)Deamination of quinazolinone3-(2-Methyl-4-oxoquinazolin-3-yl)piperidine-2,6-dione

Interaction with Biological Targets

This compound binds cereblon (CRBN), inducing proteasomal degradation of transcription factors Aiolos/Ikaros:

Mechanistic Insights:

  • Cereblon Binding :
    • Avadomide forms a ternary complex with CRBN and DDB1, enhancing ubiquitination of Aiolos/Ikaros .
    • Structural studies (PDB: 6CX4) show hydrogen bonding between the piperidine-dione carbonyl and CRBN residues (His353, Trp386) .
  • Pharmacodynamic Effects :
    • Degradation of Aiolos in peripheral B-cells (59% reduction at 5 hours post-dose) .
    • Activation of IFN-γ (185% increase) and IL-2 (300% increase) in T-cells .

Analytical Characterization

Critical physicochemical properties of this compound:

PropertyValueMethod/Source
Molecular Weight322.75 g/molPubChem CID 60199173
Solubility>10 mg/mL in DMSODrugBank
pKa4.2 (piperidine NH), 9.8 (quinazolinone NH)Predicted via ALOGPS
LogP0.06PubChem

Reaction Optimization Challenges

  • Yield Limitations :
    • Low yields (~35%) in amidation steps due to steric hindrance at the quinazolinone C3 position .
    • Use of microwave-assisted synthesis improves cyclization efficiency (yield: 65%) .
  • Impurity Control :
    • Major impurities: Unreacted 3-aminopiperidine-2,6-dione (<0.5%) and hydrolyzed degradants (<0.2%) .

科学的研究の応用

Avadomide hydrochloride has a wide range of scientific research applications, including:

作用機序

アバドミド塩酸塩は、カルリン-4 RING E3 ユビキチンリガーゼ複合体における基質レセプターであるセレブロンに結合することによって作用を発揮します。この結合は、造血転写因子AiolosおよびIkarosの募集とそれに続くプロテアソームによる分解を促進します。これらの転写因子の分解は、以下につながります。

類似の化合物:

アバドミド塩酸塩の独自性:

    効力向上: 強力な抗腫瘍および免疫調節作用を示します。

    安全プロファイルの向上: 古いアナログと比較して、重篤な副作用の発生率が低いです。

    幅広い活性スペクトル: 幅広い血液悪性腫瘍に効果的

類似化合物との比較

Uniqueness of Avadomide Hydrochloride:

生物活性

Avadomide hydrochloride, also known as CC-122, is a novel cereblon E3 ligase modulator (CELMoD) that has gained attention for its potential therapeutic applications in oncology, particularly in hematologic malignancies such as diffuse large B-cell lymphoma (DLBCL). This article provides a comprehensive overview of the biological activity of avadomide, including its mechanisms of action, preclinical and clinical findings, and implications for treatment.

Avadomide exerts its biological effects primarily through its interaction with cereblon, a component of the cullin 4 E3 ubiquitin ligase complex. Upon binding to cereblon, avadomide promotes the ubiquitination and subsequent degradation of hematopoietic transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). This degradation leads to:

  • Decreased proliferation of malignant B cells.
  • Increased apoptosis in these cells.
  • Enhanced activation of T cells and natural killer (NK) cells, which are crucial components of the immune response .

Preclinical Studies

Preclinical studies have demonstrated that avadomide has significant antitumor activity across various DLBCL cell lines, including both activated B-cell-like (ABC) and germinal center B-cell-like (GCB) subtypes. Notably, avadomide has shown greater potency compared to lenalidomide, another CELMoD agent, by inducing more substantial degradation of Aiolos and Ikaros and enhancing tumor cell apoptosis .

Table 1: Comparison of Avadomide and Lenalidomide

FeatureAvadomide (CC-122)Lenalidomide
MechanismCereblon modulatorCereblon modulator
PotencyHigherModerate
Target Cell TypesABC & GCB DLBCLPrimarily ABC DLBCL
Induces ApoptosisYesYes
T-cell ActivationSignificantModerate

Clinical Findings

Avadomide has been evaluated in several clinical trials for its efficacy in treating relapsed or refractory DLBCL. A notable phase I study reported that avadomide monotherapy demonstrated an overall response rate (ORR) of 28%, with a complete response (CR) rate of 9% among treated patients. The study also indicated that the recommended phase II dose was 3 mg administered on a 5/7-day schedule .

Case Study Insights

  • Patient Demographics : In a multicenter trial involving patients with relapsed/refractory DLBCL, 14 patients were treated with avadomide.
  • Safety Profile : The treatment was generally well tolerated, with a low incidence of discontinuations due to adverse events. However, dose adjustments were necessary for some patients due to mild side effects such as edema .
  • Biomarker Analysis : Peripheral blood samples showed a significant reduction in Aiolos levels post-treatment, indicating effective target engagement. Additionally, T-cell activation was evidenced by increased secretion of cytokines such as IL-2 and IFN-γ .

Pharmacodynamics and Immune Modulation

Avadomide not only targets malignant cells but also modulates the immune system:

  • T-cell Activation : Increased levels of activated T-cells were observed within two weeks of treatment initiation. Specifically, memory and activated CD8+ T-cells increased by 214% and 111%, respectively .
  • Cytokine Release : The drug significantly upregulated cytokine production, which is essential for enhancing immune responses against tumors .
  • NK Cell Activity : Avadomide has been shown to activate NK cells, contributing to antibody-dependent cell-mediated cytotoxicity against tumor cells .

特性

CAS番号

1398053-45-6

分子式

C14H15ClN4O3

分子量

322.75 g/mol

IUPAC名

3-(5-amino-2-methyl-4-oxoquinazolin-3-yl)piperidine-2,6-dione;hydrochloride

InChI

InChI=1S/C14H14N4O3.ClH/c1-7-16-9-4-2-3-8(15)12(9)14(21)18(7)10-5-6-11(19)17-13(10)20;/h2-4,10H,5-6,15H2,1H3,(H,17,19,20);1H

InChIキー

BVJRNKXVSYLNFD-UHFFFAOYSA-N

SMILES

CC1=NC2=CC=CC(=C2C(=O)N1C3CCC(=O)NC3=O)N.Cl

正規SMILES

CC1=NC2=CC=CC(=C2C(=O)N1C3CCC(=O)NC3=O)N.Cl

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>2 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

CC 122 HCl;  CC-122;  CC122, Avadomide HCl;  Avadomide hydrochloride

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Avadomide hydrochloride
Reactant of Route 2
Avadomide hydrochloride
Reactant of Route 3
Avadomide hydrochloride
Reactant of Route 4
Reactant of Route 4
Avadomide hydrochloride
Reactant of Route 5
Avadomide hydrochloride
Reactant of Route 6
Avadomide hydrochloride

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。